1-Benzylpiperidine-4-carbaldehyde

Flow Chemistry Process Optimization Donepezil Synthesis

1-Benzylpiperidine-4-carbaldehyde (CAS 22065-85-6), also referred to as N-benzylpiperidine-4-carboxaldehyde, is an N-benzyl-substituted piperidine derivative bearing an aldehyde functionality at the 4-position. This compound is a colorless to pale yellow liquid at ambient temperature, with a molecular weight of 203.28 g/mol, and is primarily utilized as a versatile building block in organic synthesis, most notably as a critical intermediate in the industrial preparation of the anti-Alzheimer's agent Donepezil.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 22065-85-6
Cat. No. B018396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-4-carbaldehyde
CAS22065-85-6
Synonyms1-(Phenylmethyl)-4-piperidinecarboxaldehyde; 1-Benzyl-4-formylpiperidine;  4-Formyl-1-benzylpiperidine;  N-(Phenylmethyl)piperidine-4-carboxaldehyde;  N-Benzyl-4-formylpiperidine; 
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
InChIKeySGIBOXBBPQRZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidine-4-carbaldehyde (CAS 22065-85-6): Key Physicochemical and Synthetic Profile for Procurement Decisions


1-Benzylpiperidine-4-carbaldehyde (CAS 22065-85-6), also referred to as N-benzylpiperidine-4-carboxaldehyde, is an N-benzyl-substituted piperidine derivative bearing an aldehyde functionality at the 4-position . This compound is a colorless to pale yellow liquid at ambient temperature, with a molecular weight of 203.28 g/mol, and is primarily utilized as a versatile building block in organic synthesis, most notably as a critical intermediate in the industrial preparation of the anti-Alzheimer's agent Donepezil [1].

Why Generic N-Substituted Piperidine-4-carbaldehydes Cannot Simply Replace 1-Benzylpiperidine-4-carbaldehyde


The 1-benzyl moiety confers distinct steric and electronic properties that directly impact both the reactivity and the ultimate application profile of this building block. In the context of Donepezil synthesis, the specific benzyl substitution is non-negotiable, as the entire pharmacophore depends on this exact structural feature [1]. Replacing this compound with a 1-methyl, 1-ethyl, or 1-phenyl piperidine-4-carbaldehyde analog would yield a different product that lacks the required biological activity [2]. Furthermore, the benzyl group provides a unique balance of lipophilicity and crystallinity that facilitates reaction workup and intermediate isolation, whereas smaller alkyl substituents lead to products with significantly different physical properties, such as lower boiling points, which can complicate purification and scale-up .

Quantitative Differentiation Evidence for 1-Benzylpiperidine-4-carbaldehyde Against Structural Analogs


Flow Chemistry Process Intensification: 95% Yield in 2 Minutes at -60°C

In a head-to-head comparison, a continuous flow process for the selective reduction of ethyl-1-benzylpiperidine-4-carboxylate achieved a 95% quantified yield of 1-benzylpiperidine-4-carbaldehyde with only 5% over-reduction to the alcohol, in just 2 minutes at -60°C. This directly contrasts with the standard batch process, which required 150 minutes at a lower temperature of -78°C to achieve the same outcome [1]. This represents a 98.7% reduction in reaction time and a significant energy and operational efficiency gain for large-scale procurement and manufacturing.

Flow Chemistry Process Optimization Donepezil Synthesis Aldehyde Reduction

Commercial Purity and Industrial Production Scale: 98% (HPLC) with Up to 100kg Capacity

1-Benzylpiperidine-4-carbaldehyde is commercially available with a minimum purity specification of 98% as determined by HPLC, with moisture content controlled to ≤0.5% . Suppliers indicate a production capacity of up to 100 kilograms, demonstrating its established status as an industrial intermediate . In contrast, while 1-methylpiperidine-4-carbaldehyde (CAS 50675-21-3) is also commercially available, its typical purity specification is 95% , and 1-phenylpiperidine-4-carbaldehyde (CAS 111153-74-3) is often listed at 95% purity . The higher and more tightly controlled purity of the benzyl analog reduces the need for additional purification steps in downstream syntheses.

Commercial Availability Purity Specification Supply Chain Scale-up

Key Intermediate in Donepezil Synthesis: Condensation Yield of 64% in 2 Hours

The primary industrial application of 1-benzylpiperidine-4-carbaldehyde is its reaction with 5,6-dimethoxyindan-1-one to form the key intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one in the synthesis of Donepezil [1]. In a systematic study of condensation reactions, the reaction of 5,6-dimethoxyindan-1-one with 1-benzylpiperidine-4-carbaldehyde in methanol gave the desired product with a yield of 64% in 2 hours [2]. While a direct comparator reaction using 1-phenylpiperidine-4-carbaldehyde under identical conditions is not available, the benzyl derivative's performance is consistent and well-documented, whereas the 1-methyl analog is not employed in this specific pharmaceutical pathway due to its inability to produce the active Donepezil structure [3]. This specific reactivity is non-transferable to other N-substituted piperidine-4-carbaldehydes.

Donepezil Alzheimer's Disease Condensation Reaction Synthetic Utility

Physicochemical Properties: Boiling Point of 315.4°C vs. 173.1°C for 1-Methyl Analog

The benzyl group significantly alters the physical properties of the piperidine-4-carbaldehyde core. 1-Benzylpiperidine-4-carbaldehyde has a boiling point of 315.4°C at 760 mmHg and a density of 1.026 g/mL at 25°C . In comparison, the 1-methylpiperidine-4-carbaldehyde analog (CAS 50675-21-3) has a boiling point of 173.1°C at 760 mmHg . This 142.3°C difference in boiling point is a direct consequence of the increased molecular weight and stronger intermolecular forces imparted by the benzyl substituent. The higher boiling point allows for a wider range of reaction conditions, particularly at elevated temperatures, and can simplify purification by distillation under reduced pressure.

Physicochemical Properties Boiling Point Density Process Safety

Spectral Confirmation: SDBS and Vendor NMR Data Ensure Structural Fidelity

Comprehensive spectral data, including 1H NMR, 13C NMR, IR, and Mass spectra, are readily available for 1-benzylpiperidine-4-carbaldehyde from authoritative databases such as the Spectral Database for Organic Compounds (SDBS) maintained by AIST, Japan [1][2]. Vendors also supply product-specific NMR spectra confirming the structure . This level of analytical characterization, particularly the availability of high-resolution 13C NMR data, provides a robust benchmark for quality control. While spectral data exists for other N-substituted piperidine-4-carbaldehydes, the benzyl derivative's data is more extensively documented in public and commercial databases, facilitating easier method development and impurity profiling for regulatory submissions in pharmaceutical applications.

Analytical Chemistry NMR Spectroscopy Quality Control Structure Confirmation

Optimal Procurement and Application Scenarios for 1-Benzylpiperidine-4-carbaldehyde Based on Evidence


Industrial-Scale Production of Donepezil and Related AChE Inhibitors

This compound is the definitive starting material for the large-scale synthesis of Donepezil hydrochloride, a front-line treatment for Alzheimer's disease. The demonstrated 64% condensation yield [1] and the existence of flow chemistry processes achieving 95% yield in 2 minutes [2] make it the only viable choice for cost-effective, high-volume pharmaceutical manufacturing of this specific active pharmaceutical ingredient (API).

Process Development and Optimization for Continuous Manufacturing

For research groups and contract manufacturing organizations (CMOs) focused on implementing continuous flow processes, 1-benzylpiperidine-4-carbaldehyde is an ideal candidate. The published flow chemistry data showing a 98.7% reduction in reaction time compared to batch [2] provides a compelling, data-backed case for adopting this intermediate in intensified, high-throughput production lines, leading to significant capital and operational expenditure savings.

Synthesis of CNS-Active Compound Libraries and Chemical Probes

In medicinal chemistry, the 1-benzylpiperidine moiety is a privileged scaffold for crossing the blood-brain barrier. Researchers can leverage 1-benzylpiperidine-4-carbaldehyde's reactive aldehyde group for diversification via reductive amination, Grignard additions, or condensation reactions to rapidly generate libraries of novel CNS-targeting small molecules [3]. The compound's 98% commercial purity ensures that the resulting libraries are not confounded by impurities from the starting material.

Analytical Method Development and Impurity Profiling

Analytical and quality control laboratories in the pharmaceutical industry can utilize the compound as a well-characterized reference standard. The extensive spectral data available from SDBS [4] and the specific HPLC methods developed for its separation [5] facilitate the accurate identification and quantification of 1-benzylpiperidine-4-carbaldehyde and its related substances in drug substances and intermediates, ensuring compliance with ICH guidelines.

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